molecular formula C17H24N8O4 B12109186 Ac-DL-His-Gly-DL-His-NHMe

Ac-DL-His-Gly-DL-His-NHMe

Cat. No.: B12109186
M. Wt: 404.4 g/mol
InChI Key: NFXHCWYPSBRYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-DL-His-Gly-DL-His-NHMe is a synthetic peptide composed of acetylated histidine, glycine, and histidine residues, with a methylamide group at the C-terminus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-His-Gly-DL-His-NHMe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Resin Loading: The initial amino acid (histidine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (histidine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide. The use of high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-His-Gly-DL-His-NHMe can undergo various chemical reactions, including:

    Oxidation: The histidine residues can be oxidized to form histidine derivatives.

    Reduction: Reduction reactions can modify the peptide backbone or side chains.

    Substitution: Substitution reactions can introduce new functional groups into the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of histidine residues can yield histidine sulfoxide or sulfone derivatives.

Scientific Research Applications

Ac-DL-His-Gly-DL-His-NHMe has several scientific research applications:

    Biochemistry: It can be used as a model peptide to study protein folding and interactions.

    Pharmacology: The peptide can be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Materials Science: It can be utilized in the development of biomaterials, such as hydrogels or nanomaterials, due to its ability to coordinate with metal ions.

Mechanism of Action

The mechanism by which Ac-DL-His-Gly-DL-His-NHMe exerts its effects depends on its specific application. In biological systems, the peptide can interact with cellular receptors or enzymes, modulating their activity. The histidine residues can coordinate with metal ions, influencing the peptide’s structure and function.

Comparison with Similar Compounds

Similar Compounds

    Ac-His-Gly-His-NHMe: A similar peptide without the DL configuration.

    Ac-Gly-His-Gly-NHMe: A peptide with glycine residues flanking the histidine.

    Ac-His-Gly-His-OH: A peptide with a free carboxyl group at the C-terminus.

Uniqueness

Ac-DL-His-Gly-DL-His-NHMe is unique due to its specific sequence and configuration, which can influence its chemical properties and biological activity. The presence of both D- and L-histidine residues can affect the peptide’s conformation and interactions with other molecules.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-acetamido-3-(1H-imidazol-5-yl)-N-[2-[[3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N8O4/c1-10(26)24-14(4-12-6-20-9-23-12)17(29)21-7-15(27)25-13(16(28)18-2)3-11-5-19-8-22-11/h5-6,8-9,13-14H,3-4,7H2,1-2H3,(H,18,28)(H,19,22)(H,20,23)(H,21,29)(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXHCWYPSBRYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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